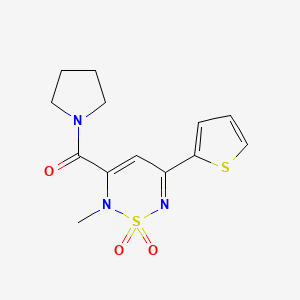

![molecular formula C21H21N3O2 B5568368 2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions that can include the use of indibulin and combretastatin scaffolds, known for their anti-mitotic properties. For example, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, a compound derived from similar scaffolds, was achieved using a multistep reaction, demonstrating the complex nature of synthesizing such molecules (Saeedian Moghadam & Amini, 2018).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including IR, ESI-MS, and NMR. For instance, N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives were characterized using elemental analysis, IR, ESI-MS, and NMR, which revealed active involvement in binding patterns and significant correlation with biological activity (Acharya et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to a variety of products depending on the reactants and conditions used. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides generated four products, with the reaction outcome varying based on the oxidant and reaction conditions, highlighting the diverse reactivity channels these compounds can undergo (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties, such as solubility, can significantly impact the compound's application and behavior in different environments. The insertion of specific functional groups can enhance properties like aqueous solubility, as seen with compounds exhibiting improved oral absorption and solubility compared to their predecessors (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be influenced by the molecule's structure. For instance, the presence of a hetero-atom facilitated the oxidation of phenacyl groups in certain compounds, leading to α-diketones upon exposure to air, demonstrating the impact of molecular structure on chemical behavior (Le et al., 2016).

Applications De Recherche Scientifique

Corrosion Inhibition

Compounds with long alkyl side chains and isoxazole derivatives, similar in structural complexity to the query compound, have been synthesized and evaluated as corrosion inhibitors. These derivatives show promising inhibition efficiencies in acidic and oil medium, which suggests that related compounds might also possess corrosion inhibition properties useful in material science and engineering applications (Yıldırım & Çetin, 2008).

Coordination Chemistry and Antioxidant Activity

Isoxazole derivatives have been utilized to construct novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, indicating the potential for similar compounds to be used in developing new antioxidant agents or in material chemistry for various applications (Chkirate et al., 2019).

Anticancer Activity

Certain indenone and acetamide derivatives have demonstrated anticancer activity against various cancer cell lines, suggesting that structurally related compounds could be explored for their potential as anticancer agents. This opens up research opportunities in medicinal chemistry for the development of new therapeutic agents (Karaburun et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, NLO activity, and ligand-protein interactions. These studies suggest that compounds with similar functionalities might have applications in renewable energy technologies and biochemistry (Mary et al., 2020).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, a drug’s mechanism of action might involve binding to a specific receptor in the body. In the case of SARS-CoV-2 related compounds, they have been studied for their ability to interact with viral proteins .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-24(14-17-13-20(23-26-17)19-8-4-5-11-22-19)21(25)12-16-10-9-15-6-2-3-7-18(15)16/h2-8,11,13,16H,9-10,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMALDXZTGNHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=NO1)C2=CC=CC=N2)C(=O)CC3CCC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)